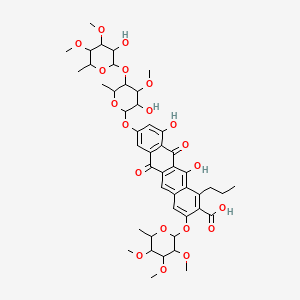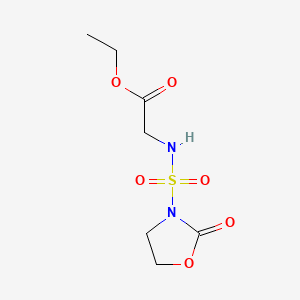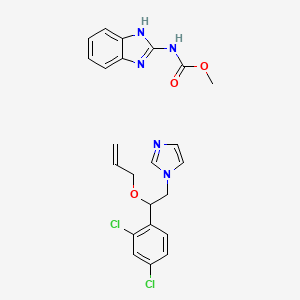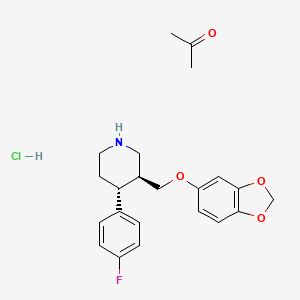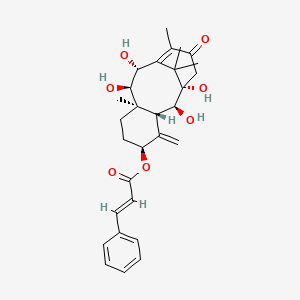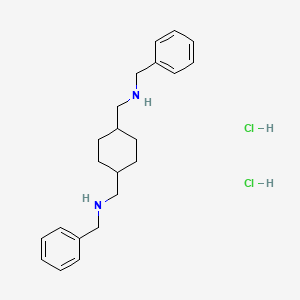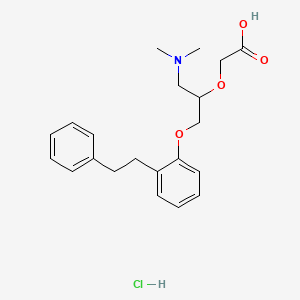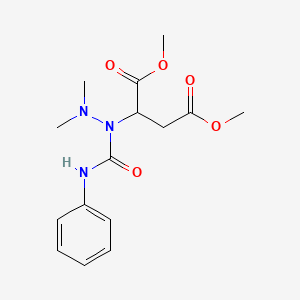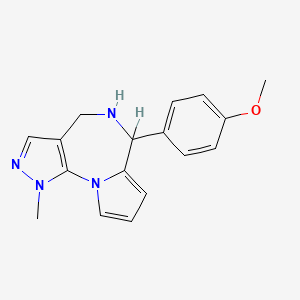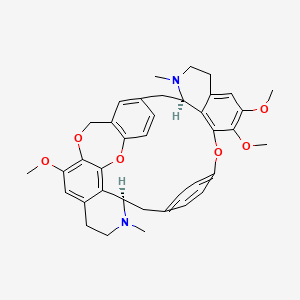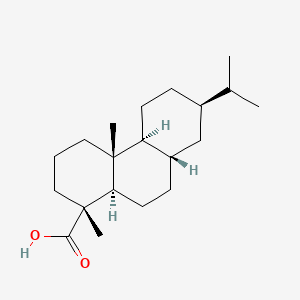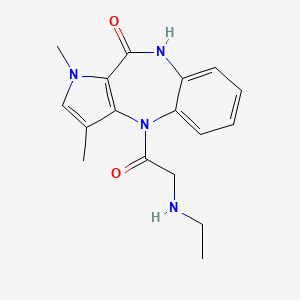
Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- typically involves multi-step organic reactions. The starting materials often include substituted benzene rings and pyrrole derivatives. Common synthetic routes may involve:
Cyclization Reactions: Formation of the benzodiazepine core through cyclization of appropriate precursors.
Acylation Reactions: Introduction of the acetyl group using reagents like acetic anhydride or acetyl chloride.
Amidation Reactions: Formation of the ethylamino group through amidation reactions using ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or carbon atoms, leading to the formation of N-oxides or carbonyl derivatives.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand biological processes at the molecular level.
Medicine
The pharmacological properties of benzodiazepines make this compound a candidate for drug development. It may be investigated for its potential therapeutic effects, such as anxiolytic or anticonvulsant activities.
Industry
In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include neurotransmitter signaling, enzyme inhibition, or gene expression regulation.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Midazolam: A benzodiazepine with rapid onset and short duration of action, used as a sedative.
Uniqueness
Pyrrolo(3,2-b)(1,5)benzodiazepin-10(1H)-one, 4,9-dihydro-1,3-dimethyl-4-((ethylamino)acetyl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can affect its binding affinity, selectivity, and overall biological activity.
特性
CAS番号 |
83621-98-1 |
|---|---|
分子式 |
C17H20N4O2 |
分子量 |
312.37 g/mol |
IUPAC名 |
10-[2-(ethylamino)acetyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one |
InChI |
InChI=1S/C17H20N4O2/c1-4-18-9-14(22)21-13-8-6-5-7-12(13)19-17(23)16-15(21)11(2)10-20(16)3/h5-8,10,18H,4,9H2,1-3H3,(H,19,23) |
InChIキー |
CSTYUMCTSVYPCP-UHFFFAOYSA-N |
正規SMILES |
CCNCC(=O)N1C2=CC=CC=C2NC(=O)C3=C1C(=CN3C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



